molecular formula C9H15F3N4O B1477299 1-(2-Azidoethyl)-3-ethoxy-3-(trifluoromethyl)pyrrolidine CAS No. 2098119-37-8

1-(2-Azidoethyl)-3-ethoxy-3-(trifluoromethyl)pyrrolidine

Cat. No. B1477299
CAS RN: 2098119-37-8
M. Wt: 252.24 g/mol
InChI Key: MTFRUBDZEYPFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Azidoethyl)-3-ethoxy-3-(trifluoromethyl)pyrrolidine, also known as AETFP, is a synthetic compound with a wide range of applications in scientific research. AETFP is a heterocyclic compound composed of a nitrogen atom, two carbon atoms, two oxygen atoms, and three fluorine atoms. It is a colorless liquid with a boiling point of about 126-127°C and a melting point of about -50°C. AETFP has been used in various scientific research applications, such as in organic synthesis, drug design, and biochemistry.

Scientific Research Applications

Synthesis of Complex Organic Molecules

  • The synthesis of pyrrolidines, which are crucial in medicinal chemistry, can be achieved through cycloaddition reactions involving azomethine ylides. These reactions provide a pathway for creating fluorinated pyrrolidine building blocks, which are valuable in drug discovery due to their biological activity (Tran et al., 2012).
  • Azirine-based strategies facilitate the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates. These methodologies expand the toolbox for accessing trifluoromethylated aminopyrroles, which are important for pharmaceutical applications (Khlebnikov et al., 2018).

Applications in Materials Science

  • N-substituted poly(bis-pyrrole) films based on etheric members of N-linked polybispyrroles demonstrate exciting electrochromic and ion receptor properties. These materials, characterized by their electroanalytic, spectroscopic, and thermal properties, have potential uses in metal recovery and ion sensing (Mert et al., 2013).

Novel Synthesis Methods

  • An innovative approach for the synthesis of highly substituted 2(1H)-Pyridones involves the use of isomünchnone dipoles, showcasing the versatility of pyrrolidine derivatives in organic synthesis (Padwa et al., 1999).

Enhancement of Chemical Reactions

  • The presence of fluorous substituents, such as trifluoromethyl groups, can significantly enhance the efficacy of molecules for various applications, indicating the importance of these modifications in chemical synthesis and application development (Tran et al., 2012).

properties

IUPAC Name

1-(2-azidoethyl)-3-ethoxy-3-(trifluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N4O/c1-2-17-8(9(10,11)12)3-5-16(7-8)6-4-14-15-13/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFRUBDZEYPFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(C1)CCN=[N+]=[N-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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